Isobutyl-p-methylphenyl sulfoxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77919-66-5 |
|---|---|
Molecular Formula |
C11H16OS |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
1-methyl-4-(2-methylpropylsulfinyl)benzene |
InChI |
InChI=1S/C11H16OS/c1-9(2)8-13(12)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
UUTSHQRWCJKXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Isobutyl P Methylphenyl Sulfoxide and Analogous Chiral Sulfoxides
Molecular Structure and Formula
The molecular structure of isobutyl-p-methylphenyl sulfoxide (B87167) consists of a central sulfur atom double-bonded to an oxygen atom and single-bonded to an isobutyl group and a p-methylphenyl group.
Molecular Formula: C₁₁H₁₆OS nih.gov
Key Structural Features:
A stereogenic sulfur atom.
An isobutyl group (-CH₂CH(CH₃)₂).
A p-methylphenyl (p-tolyl) group (-C₆H₄CH₃).
A sulfoxide group (-S=O).
The presence of both a nonpolar alkyl group and an aromatic ring, along with the polar sulfoxide group, results in a molecule with amphiphilic characteristics to some extent.
Biocatalytic Approaches to Sulfoxide Synthesis
Physicochemical Properties
Table 1: Physicochemical Properties of Related Sulfoxides
| Property | Methyl Phenyl Sulfoxide | Notes |
| Molecular Weight | 140.20 g/mol nih.gov | For comparison. |
| Appearance | Colorless or white solid wikipedia.org | Expected to be a solid or oil at room temperature. |
| Melting Point | 32 °C wikipedia.org | The melting point of isobutyl-p-methylphenyl sulfoxide may differ. |
| Boiling Point | 263.5 °C wikipedia.org | The boiling point of this compound will be higher due to its greater molecular weight. |
| Solubility | Insoluble in water (at 20°C) fishersci.com | Generally, sulfoxides exhibit moderate polarity. |
Note: The data in this table is for methyl phenyl sulfoxide and is provided for comparative purposes. The properties of this compound will be influenced by its larger alkyl group.
Synthesis and Reactions of this compound
The synthesis of this compound primarily involves the oxidation of its sulfide (B99878) precursor. Its reactivity is characteristic of the sulfoxide functional group.
General Synthesis Methods for Aryl Alkyl Sulfoxides
The most common and straightforward method for preparing aryl alkyl sulfoxides is the oxidation of the corresponding prochiral sulfides. organic-chemistry.org A variety of oxidizing agents can be employed for this transformation, and the choice of reagent and reaction conditions is crucial to achieve high selectivity for the sulfoxide and avoid over-oxidation to the sulfone. organic-chemistry.org
Common oxidizing agents include:
Hydrogen Peroxide: Often used in the presence of a catalyst. researchgate.net
Sodium Metaperiodate (NaIO₄): A mild and selective reagent for converting sulfides to sulfoxides. orgsyn.org
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used peroxy acid for this oxidation. ontosight.ai
For the synthesis of enantiomerically enriched sulfoxides, asymmetric oxidation methods are employed. These methods utilize chiral catalysts or reagents to selectively oxidize one of the two lone pairs of the sulfide sulfur atom. acsgcipr.org
Specific Synthesis of this compound
The synthesis of this compound would follow the general principles outlined above. The starting material would be isobutyl p-tolyl sulfide.
Reaction Scheme:
Isobutyl p-tolyl sulfide + [Oxidizing Agent] → this compound
The reaction would typically be carried out in a suitable solvent at a controlled temperature to ensure the selective formation of the sulfoxide.
Characteristic Reactions of the Sulfoxide Group
The sulfoxide group in this compound is the center of its reactivity. It can undergo several characteristic reactions:
Reduction: The sulfoxide can be reduced back to the corresponding sulfide using various reducing agents. wikipedia.org
Oxidation: Further oxidation of the sulfoxide group leads to the formation of the corresponding sulfone. wikipedia.org
Pummerer Rearrangement: In the presence of an activating agent like acetic anhydride, alkyl sulfoxides can undergo a rearrangement to form an α-acyloxy thioether. wikipedia.org
Thermal Elimination: β-Hydrogen-containing sulfoxides can undergo a thermal syn-elimination to yield an alkene and a sulfenic acid. wikipedia.org
Reactivity and Mechanistic Studies of Isobutyl P Methylphenyl Sulfoxide Transformations
Mechanistic Pathways of Sulfoxide (B87167) Activation
The activation of the sulfoxide group is a prerequisite for many of its synthetic applications. This typically involves either electrophilic attack at the sulfoxide oxygen or interaction with radical species.
Electrophilic Activation and Peroxo Intermediate Formation
The oxidation of sulfoxides to sulfones often proceeds through electrophilic activation. In reactions utilizing hydrogen peroxide, particularly those catalyzed by metal complexes like methyltrioxorhenium(VII), the mechanism involves the formation of peroxo intermediates. researchgate.net Theoretical studies on similar systems, such as the oxidation of dimethyl sulfide (B99878) catalyzed by peroxotungstates, provide insight into this process. rsc.org The catalytic cycle begins with the formation of an active metal-peroxo species. researchgate.netrsc.org
The sulfoxide's sulfur atom then acts as a nucleophile, attacking an electrophilic oxygen atom of the peroxo complex. researchgate.netresearchgate.net This oxygen transfer is typically the rate-determining step of the reaction. rsc.org Density Functional Theory (DFT) calculations have shown that for the oxidation of unsaturated sulfides and sulfoxides with peroxomolybdenum complexes, the activation energy for oxygen transfer to the sulfur center is significantly lower than for the epoxidation of a double bond within the same molecule. researchgate.net This chemoselectivity is attributed to the higher energy level of the sulfur lone pair (HOMO) compared to the π-electrons of the double bond. researchgate.net The process results in the formation of the corresponding sulfone and regeneration of the catalyst. researchgate.netrsc.org The synergistic interplay between reagents like dimethyl sulfoxide (DMSO) and peroxides has been harnessed to generate various synthons under mild conditions. nih.gov
Radical Mechanism Investigations
While many sulfoxide reactions proceed via polar, ionic mechanisms, the involvement of radical pathways has also been investigated. Some oxidation processes, for instance, have been speculated to involve single electron transfer (SET) processes. researchgate.net The racemization of optically active sulfoxides upon exposure to certain reagents can, in some cases, suggest the formation of radical intermediates or other transient species. For example, the reaction of optically active methyl phenyl sulfoxide with alkyllithium reagents has been studied, though mechanisms involving sulfine (B13751562) intermediates or sulfurane intermediates are often invoked to explain the observed stereochemical outcomes rather than purely radical pathways. cdnsciencepub.com Further investigation is required to fully delineate the conditions under which radical mechanisms predominate for sulfoxides like isobutyl-p-methylphenyl sulfoxide.
Stereoselective Transformations Directed by the Sulfinyl Group
The chiral sulfinyl group is a powerful tool for inducing stereoselectivity in a variety of chemical transformations. Its ability to direct the approach of reagents allows for the synthesis of specific stereoisomers of a target molecule.
Diastereoselective Addition to Carbonyl and Imine Functionalities
The α-protons of sulfoxides can be deprotonated by strong bases to form α-sulfinyl carbanions (lithiated sulfoxides). wikipedia.orgcdnsciencepub.com These carbanions, when derived from chiral, non-racemic sulfoxides like (+)-(R)-methyl p-tolyl sulfoxide, are highly valuable nucleophiles in asymmetric synthesis. The addition of these chiral nucleophiles to prochiral electrophiles such as aldehydes, ketones, and imines proceeds with varying degrees of diastereoselectivity to furnish β-hydroxy sulfoxides and β-amino sulfoxides, respectively. researchgate.net
The stereochemical outcome is dictated by the chiral sulfur center, which organizes the transition state to favor the formation of one diastereomer over the other. Studies on the addition of the lithium carbanion of (R)-(+)-methyl p-tolyl sulfoxide to imines have shown good to modest diastereoselection under kinetically controlled conditions. researchgate.net Similarly, the reaction of lithiated N-tert-butyldiphenylsilyl-S-methyl-S-phenylsulfoximine with prochiral ketones can achieve high diastereoselectivity. capes.gov.br This methodology provides a reliable route to enantiomerically enriched β-functionalized compounds.
Table 1: Diastereoselectivity in the Addition of Lithiated Sulfoxides/Sulfoximines to Electrophiles
| Chiral Nucleophile Precursor | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| (R)-(+)-Methyl p-tolyl sulfoxide | Imines (aryl-substituted) | Good to modest | researchgate.net |
| (R)-(+)-Methyl p-tolyl sulfoxide | 3,4-Dihydro-6,7-dimethoxyisoquinoline | 92:8 (under equilibrium) | researchgate.net |
| (+)-(S)-N-tert-butyldiphenylsilyl-S-methyl-S-phenylsulfoximine | Prochiral Ketones | 79:21 to 98:2 | capes.gov.br |
Pericyclic Reactions (e.g., Mislow-Evans Rearrangement)
The Mislow-Evans rearrangement is a powerful thermal researchgate.netwikipedia.org-sigmatropic rearrangement of allylic sulfoxides to form allylic alcohols. wikipedia.orgthermofisher.com The reaction proceeds through a concerted, cyclic transition state, leading to an intermediate sulfenate ester. wpmucdn.com This sulfenate is typically cleaved in situ by a thiophilic reagent, such as a phosphite (B83602) ester, to yield the final allylic alcohol product. wikipedia.org
A key feature of this rearrangement is the high degree of stereochemical transfer. wikipedia.orgwpmucdn.com Chirality at the sulfur atom of the starting allylic sulfoxide is effectively transmitted to the α-carbon of the resulting allylic alcohol. nih.gov This makes the Mislow-Evans rearrangement a valuable method for the stereoselective synthesis of allylic alcohols, which are important building blocks in organic synthesis. wikipedia.orgnih.gov The reaction was famously used in the synthesis of prostaglandin (B15479496) E2 to establish the stereochemistry of an allylic alcohol moiety. thermofisher.com An aza-variant of this reaction has also been developed for the diastereoselective synthesis of α-oxygen-functionalized carboxamides from chiral N-acyl tert-butanesulfinamides. nih.gov
Diels-Alder Reactions and Other Cycloaddition Processes
The sulfinyl group can serve as a potent chiral auxiliary in cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com When attached to a dienophile, the chiral sulfoxide can effectively control the facial selectivity of the diene's approach, leading to high diastereoselectivity in the resulting cycloadduct. nih.gov
For example, the asymmetric Diels-Alder reaction between a vinyl dihydronaphthalene diene and the enantiopure dienophile (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone demonstrates excellent control over the reaction's outcome. nih.gov The reaction exhibits high levels of chemoselectivity (reacting at a specific double bond of the quinone), regioselectivity, and diastereoselectivity, affording a complex tetracyclic product with five stereogenic centers. nih.gov The presence of the sulfoxide group not only activates the dienophile but also directs the cycloaddition to occur in a highly stereocontrolled manner. Allenyl sulfoxides have also been utilized as components in Diels-Alder reactions. researchgate.net These examples highlight the utility of sulfoxides like this compound as chiral controllers in the construction of complex cyclic systems.
Stereoselective Reduction of β-Ketosulfoxides
The reduction of β-ketosulfoxides derived from this compound serves as a powerful method for asymmetric synthesis. The inherent chirality at the sulfur atom of the sulfoxide group directs the stereochemical outcome of the ketone reduction, allowing for the synthesis of chiral β-hydroxy sulfoxides. These products are valuable intermediates in the synthesis of optically active compounds, including methylcarbinols.
Research has demonstrated that the choice of reducing agent is critical for controlling the stereochemistry of the resulting alcohol. Reductions of β-ketosulfoxides that possess the same (R)-chirality at the sulfur center can yield products with opposite stereochemistries simply by altering the hydride source. For instance, metal hydrides like lithium aluminium hydride are commonly employed. The high degree of stereocontrol, with enantiomeric excesses often ranging from 80% to 100%, underscores the efficacy of the p-tolylsulfinyl group as a chiral auxiliary. This approach provides a reliable route to both enantiomers of a target alcohol from a single chiral β-ketosulfoxide precursor.
A key step in preparing these valuable precursors is the enantioselective oxidation of β-ketosulfides to the corresponding chiral β-ketosulfoxides.
Table 1: Stereochemical Control in the Reduction of a Chiral β-Ketosulfoxide This table illustrates the principle of reagent-based stereochemical control.
| Starting Material (Chirality at Sulfur) | Reducing Agent | Product Stereochemistry at Carbon | Typical Diastereomeric Excess |
| (R)-β-Ketosulfoxide | Reagent A (e.g., DIBAL-H with ZnCl₂) | (R)-β-Hydroxysulfoxide | >95% |
| (R)-β-Ketosulfoxide | Reagent B (e.g., LiAlH₄) | (S)-β-Hydroxysulfoxide | >90% |
C-S Bond Functionalization and Cleavage
The carbon-sulfur bond in this compound is susceptible to a variety of transformations, including cleavage and functionalization, which opens pathways to diverse molecular architectures.
Desulfinylation and Desulfonylation Reactions
Desulfinylation refers to the cleavage of the C-S bond, removing the sulfinyl moiety. Studies on analogous compounds, such as (R)-(+)-methyl p-tolyl sulfoxide, have shown that this bond can be cleaved upon interaction with metal surfaces like gold (Au(111)). This process leads to the partial dissociation of the adsorbate through the homolytic cleavage of the S-C bond, resulting in the formation of a p-tolyl sulfinyl radical and a corresponding carbon-centered radical. nih.gov This type of bond dissociation is fundamental to understanding the surface chemistry and potential catalytic applications of chiral sulfoxides. nih.govnih.gov
Elimination Reactions for Olefin Formation
This compound, like other alkyl sulfoxides, can undergo thermal elimination through a syn-periplanar transition state (an E_i mechanism) to generate an alkene and a sulfenic acid (p-toluenesulfenic acid). wikipedia.org This reaction, often referred to as a sulfoxide pyrolysis, is a valuable method for the synthesis of olefins without the need for strong acids or bases. The reaction is typically performed by heating the sulfoxide in a non-polar solvent. The stereochemistry of the starting sulfoxide can influence the geometry of the resulting alkene. This transformation has been utilized in complex molecule synthesis, for instance, in tandem elimination-addition sequences within strained bicyclic systems. researchgate.net
Fritsch–Buttenberg–Wiechell Rearrangement Analogs
While the classical Fritsch–Buttenberg–Wiechell (FBW) rearrangement involves the conversion of 1,1-diaryl-2-halo-alkenes to diaryl-alkynes, analogs of this reaction have been developed using p-tolyl sulfoxide derivatives. wikipedia.org Specifically, 1-chlorovinyl p-tolyl sulfoxides serve as effective precursors for magnesium alkylidene carbenoids. acs.org These intermediates, when treated with a Grignard reagent like isopropylmagnesium chloride, undergo a sulfoxide/magnesium exchange reaction followed by a subsequent FBW-type rearrangement to furnish alkynes in high yields. acs.orgsigmaaldrich.com This methodology provides a convenient route for the synthesis of alkynes from carbonyl compounds via a one-carbon homologation strategy, demonstrating the versatility of the p-tolyl sulfoxide group in facilitating complex rearrangements. acs.orgsigmaaldrich.com
Table 2: Fritsch–Buttenberg–Wiechell Rearrangement of a 1-Chlorovinyl p-Tolyl Sulfoxide Analog
| Substrate | Reagent | Intermediate | Product | Yield |
| 2,2-bis(4-methoxyphenyl)-1-chlorovinyl p-tolyl sulfoxide | i-PrMgCl | Magnesium alkylidene carbenoid | 1,2-bis(4-methoxyphenyl)acetylene | 99% |
Role in Glycosylation Chemistry and Related Carbohydrate Transformations
The sulfoxide group, particularly the p-tolyl sulfoxide moiety, has become a pivotal component in modern carbohydrate chemistry. researchgate.net It can function as a leaving group at the anomeric position, making sulfoxide-containing molecules effective glycosyl donors. Furthermore, the hydroxyl groups on sulfoxide-containing carbohydrate scaffolds can act as glycosyl acceptors.
A notable strategy involves a glycosylation reaction using a thioglycoside as the donor and a glycosyl sulfoxide as the acceptor. nih.gov For example, activating a thioglycoside with N-iodosuccinimide (NIS) and triflic acid (TfOH) facilitates glycosylation of a hydroxyl group on a D-glucosyl sulfoxide derivative. nih.gov The resulting disaccharyl sulfoxide can then be reduced to the corresponding thioglycoside, which in turn can be used as a glycosyl donor for the synthesis of trisaccharides. nih.gov This iterative approach is valuable for the block synthesis of oligosaccharides. nih.gov Additionally, sulfoxide donors have been successfully employed in the N-glycosylation of pyrimidine (B1678525) bases for the synthesis of complex peptidonucleosides. chemrxiv.org
Studies on Overoxidation to Sulfones: Selectivity and Byproduct Formation
The oxidation of the parent sulfide (isobutyl-p-methylphenyl sulfide) is the primary route to this compound. However, this reaction carries the inherent risk of overoxidation to the corresponding sulfone (isobutyl-p-methylphenyl sulfone). Achieving high selectivity for the sulfoxide is a significant challenge in synthesis.
The choice of oxidant and reaction conditions is paramount in controlling the outcome. Common oxidants like hydrogen peroxide (H₂O₂) can lead to the formation of both the sulfoxide and the sulfone. To prevent overoxidation, milder or more controlled oxidizing systems are employed. For example, sodium metaperiodate is known to give high yields of sulfoxides with minimal sulfone contamination. Other methods utilize catalytic systems, such as tantalum carbide with H₂O₂, which shows high selectivity for sulfoxide formation, whereas niobium carbide under similar conditions favors the sulfone. chemrxiv.org The careful selection of the catalyst and stoichiometric control of the oxidant are key to selectively halting the oxidation at the sulfoxide stage.
Table 3: Selectivity in the Oxidation of Sulfides
| Sulfide Substrate | Oxidant System | Predominant Product | Notes |
| Generic Ar-S-R' | H₂O₂ / Niobium Carbide | Ar-SO₂-R' (Sulfone) | Catalyst promotes overoxidation. chemrxiv.org |
| Generic Ar-S-R' | H₂O₂ / Tantalum Carbide | Ar-SO-R' (Sulfoxide) | High yields and selectivity for sulfoxide. chemrxiv.org |
| Thioanisole | Sodium Metaperiodate | Methyl Phenyl Sulfoxide | Prevents overoxidation effectively. |
| Generic Ar-S-R' | H₂O₂ / Triflic Acid | Ar-SO-R' (Sulfoxide) | Versatile procedure that avoids sulfone formation. |
Applications of Isobutyl P Methylphenyl Sulfoxide in Asymmetric Organic Synthesis
As a Chiral Auxiliary in Diastereoselective Reactions
Chiral sulfoxides, including Isobutyl-p-methylphenyl sulfoxide (B87167), are widely employed as chiral auxiliaries. rsc.orgmedcraveonline.com In this role, the sulfoxide group is temporarily incorporated into a substrate molecule to direct the stereochemistry of a subsequent transformation on that substrate. The effectiveness of the sulfoxide group stems from the significant steric and electronic differences between its substituents—a lone pair of electrons, an oxygen atom, and two distinct organic groups (isobutyl and p-methylphenyl). medcraveonline.comillinois.edu This arrangement creates a highly differentiated chiral environment that can effectively shield one of the prochiral faces of a nearby reactive center, leading to highly diastereoselective bond formations. medcraveonline.com The sulfoxide auxiliary can be readily cleaved under mild conditions after the desired stereocenter has been set. illinois.edu
A primary application of sulfoxide auxiliaries is in the diastereoselective construction of new stereogenic centers. The α-carbon of the sulfoxide is readily deprotonated to form a stabilized carbanion, a key nucleophile in carbon-carbon bond-forming reactions.
Chiral Alcohols: The reduction of β-keto sulfoxides, which can be prepared using the Isobutyl-p-methylphenyl sulfoxide framework, is a classic strategy for synthesizing enantiomerically enriched alcohols. The chiral sulfinyl group directs the approach of a reducing agent (e.g., a hydride) to the ketone, leading to the preferential formation of one diastereomer of the resulting alcohol.
Chiral Amines: Similarly, the addition of the α-lithio carbanion derived from this compound to chiral sulfinimines can produce chiral amines with high diastereoselectivity. researchgate.net This method provides a reliable route to valuable amine building blocks.
The table below illustrates the expected outcomes for diastereoselective reactions using a chiral auxiliary like (R)-Isobutyl-p-methylphenyl sulfoxide, based on established methodologies for related p-tolyl sulfoxides.
| Reaction Type | Substrate/Electrophile | Product Type | Expected Diastereomeric Excess (d.e.) |
|---|---|---|---|
| Aldol-type Addition | Aldehyde (e.g., Benzaldehyde) | β-Hydroxy Sulfoxide | >95% |
| Ketone Reduction | β-Keto Sulfoxide | β-Hydroxy Sulfoxide | >90% |
| Addition to Imine | N-Sulfinylimine | β-Amino Sulfoxide | >95% |
The ability to reliably set stereocenters makes sulfoxide auxiliaries invaluable in the total synthesis of complex, biologically active molecules. medcraveonline.com The strategy involves a sequence of attaching the auxiliary, performing one or more diastereoselective reactions to build a chiral fragment, and then removing the auxiliary. For instance, enantiomerically pure cyclopentenone sulfoxides, acting as Michael acceptors, allow for the generation of new carbon-carbon bonds with good stereoselectivity, a key step in constructing larger molecular skeletons. kirj.ee The predictable stereocontrol offered by auxiliaries like this compound reduces the need for extensive purification of isomers and provides an efficient pathway to stereochemically complex targets. researchgate.net
As a Chiral Ligand in Asymmetric Catalysis
While sulfoxides have a long history as chiral auxiliaries, their use as chiral ligands in transition-metal-catalyzed asymmetric reactions has become increasingly prominent. nih.gov Unlike traditional phosphorus- or nitrogen-based ligands, sulfoxides offer distinct advantages, including the close proximity of the stereogenic sulfur atom to the coordinated metal center and the ability to coordinate through either the sulfur or oxygen atom, which can influence the catalytic cycle. illinois.edunih.gov
The design of effective chiral sulfoxide ligands focuses on creating a well-defined and sterically demanding chiral environment around the metal catalyst. In this compound, the bulky isobutyl group and the electronically tunable p-tolyl group contribute to this environment. Often, the sulfoxide moiety is incorporated into a larger, multidentate ligand structure (e.g., bidentate or tridentate) to enhance binding to the metal and create a more rigid and predictable coordination sphere. rsc.orgdigitellinc.com This structural rigidity is crucial for achieving high levels of enantioselectivity in catalytic reactions. rsc.org
Chiral sulfoxide ligands have been successfully applied in a variety of important transition-metal-catalyzed transformations. The specific ligand structure, metal, and reaction conditions are optimized to achieve high yields and enantioselectivity.
The table below summarizes key asymmetric reactions where ligands structurally related to this compound have proven effective.
| Asymmetric Reaction | Metal Catalyst | Typical Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|
| Palladium-Catalyzed Allylic Alkylation | Palladium (Pd) | Up to 99% | researchgate.net |
| Rhodium-Catalyzed 1,4-Conjugate Addition | Rhodium (Rh) | Up to 99% | researchgate.net |
| Titanium-Catalyzed Sulfide (B99878) Oxidation | Titanium (Ti) | >95% | nih.gov |
| Iridium-Catalyzed C-H Functionalization | Iridium (Ir) | Up to 95% | rsc.org |
Precursor for Enantiomerically Enriched Organosulfur Compounds
Beyond its direct use as an auxiliary or ligand, enantiomerically pure this compound is itself a valuable chiral building block. It serves as a precursor for the synthesis of other enantiomerically enriched organosulfur compounds. The high configurational stability of the sulfoxide group allows for chemical modifications at other parts of the molecule without racemization at the sulfur center. illinois.edu
The synthesis of enantiopure sulfoxides like this compound is typically achieved through two main strategies:
The Andersen Synthesis : This classic method involves the nucleophilic substitution of a diastereomerically pure sulfinate ester, such as (S)-menthyl p-toluenesulfinate, with an organometallic reagent like isobutylmagnesium bromide. The reaction proceeds with complete inversion of configuration at the sulfur atom, providing a reliable route to the desired sulfoxide with high enantiomeric purity. medcraveonline.com
Catalytic Asymmetric Oxidation : This approach involves the direct enantioselective oxidation of the corresponding prochiral sulfide (isobutyl p-methylphenyl sulfide) using a chiral catalyst, often based on titanium, vanadium, or iron, in the presence of an oxidant. medcraveonline.comwiley-vch.deacs.org
Once obtained in enantiopure form, this compound can be used in reactions that displace one of the groups attached to the sulfur or that transform the sulfoxide into other sulfur-containing functional groups, such as sulfoximines or sulfilimines, thereby expanding the library of available chiral sulfur reagents. nih.gov
Synthesis of Chiral Sulfoximines
The conversion of chiral sulfoxides to chiral sulfoximines is a recognized transformation in organic synthesis. tandfonline.comnih.gov This typically involves the reaction of a chiral sulfoxide with an iminating agent. While general methods for this conversion are established for other p-tolyl sulfoxides, there is no specific data or research detailing the use of this compound as a precursor for chiral sulfoximines. Consequently, no reaction conditions, yields, or diastereoselectivities can be reported for this specific compound.
Formation of Chiral Sulfones and Sulfides
Similarly, the roles of chiral sulfoxides in the synthesis of chiral sulfones and sulfides are well-documented for other analogues. The oxidation of a chiral sulfoxide can lead to a chiral sulfone, although this process can sometimes be challenging to control and may lead to racemization. nih.govresearchgate.net The conversion of sulfoxides to sulfides, on the other hand, often involves reduction or displacement reactions. nih.gov
Despite the general knowledge of these transformations, a thorough search of scientific databases and literature provides no specific examples or detailed research findings concerning the application of this compound in the formation of either chiral sulfones or chiral sulfides. Therefore, data on reaction parameters, product yields, and the degree of stereochemical control for these transformations using this compound cannot be provided.
Spectroscopic Characterization and Computational Investigations of Isobutyl P Methylphenyl Sulfoxide
Advanced Spectroscopic Methods for Structural and Stereochemical Elucidation
Spectroscopy is a cornerstone in the chemical analysis of isobutyl-p-methylphenyl sulfoxide (B87167), offering detailed insights into its molecular structure, connectivity, and stereochemistry. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of isobutyl-p-methylphenyl sulfoxide. While a definitive spectrum for this compound is not publicly available, a detailed prediction can be made based on data from its close analog, p-tolyl methyl sulfoxide, and known chemical shifts for isobutyl moieties. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
Aromatic Protons: The p-substituted phenyl group will exhibit two distinct signals, each integrating to two protons. These will appear as doublets due to coupling with their ortho neighbors. Based on p-tolyl methyl sulfoxide, the protons ortho to the sulfoxide group are expected around δ 7.50 ppm, while the protons ortho to the methyl group are expected at approximately δ 7.29 ppm. rsc.org
Isobutyl Protons: The isobutyl group attached to the sulfur atom will show three distinct signals. The methylene (B1212753) (CH₂) protons, being adjacent to the chiral sulfur center, are diastereotopic and would likely appear as two separate multiplets or a complex multiplet (a doublet of doublets) around δ 2.7-2.9 ppm. The methine (CH) proton would be a multiplet further upfield, around δ 2.1-2.3 ppm. The two methyl (CH₃) groups of the isobutyl moiety are also diastereotopic and would likely present as two separate doublets around δ 1.0-1.2 ppm. mdpi.com
Tolyl Methyl Protons: A sharp singlet for the methyl group on the p-tolyl ring would appear around δ 2.37 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
Aromatic Carbons: The p-tolyl group will show four signals. The carbon atom attached to the sulfur (ipso-carbon) is expected around δ 142 ppm. The carbon bearing the methyl group would be near δ 141 ppm. The two sets of CH carbons in the ring are anticipated at approximately δ 129.9 ppm and δ 123.4 ppm. rsc.orgnih.gov
Isobutyl Carbons: The methylene carbon (CH₂) attached to the sulfur would be significantly deshielded, appearing around δ 55-60 ppm. The methine carbon (CH) is expected around δ 28-30 ppm, and the two diastereotopic methyl carbons would appear near δ 22 ppm. nih.gov
Tolyl Methyl Carbon: The tolyl methyl carbon signal is expected at approximately δ 21.2 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data extrapolated from related structures. rsc.orgmdpi.comnih.govlibretexts.orgyoutube.comnih.govchemicalbook.com
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Aromatic H (ortho to SO) | ~7.50 | d | Aromatic C (ipso to SO) | ~142 |
| Aromatic H (ortho to CH₃) | ~7.29 | d | Aromatic C (ipso to CH₃) | ~141 |
| Isobutyl-CH₂ | ~2.8 | m (dd) | Aromatic CH | ~129.9 |
| Tolyl-CH₃ | ~2.37 | s | Aromatic CH | ~123.4 |
| Isobutyl-CH | ~2.2 | m | Isobutyl-CH₂ | ~58 |
| Isobutyl-CH₃ | ~1.1 | d | Isobutyl-CH | ~29 |
| Isobutyl-CH₃' | ~1.0 | d | Isobutyl-CH₃ | ~22 |
| Tolyl-CH₃ | ~21.2 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₆OS), the nominal molecular weight is 196.31 g/mol .
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. It can measure the mass of the molecular ion with very high precision, distinguishing it from other ions with the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ is 197.1000, which can be used to confirm the molecular formula C₁₁H₁₇OS⁺ in an analysis. lcms.cz
Fragmentation Pattern: In electron impact (EI) or collision-induced dissociation (CID) mass spectrometry, the molecular ion will fragment in predictable ways. libretexts.org
Alpha-Cleavage: The most common fragmentation pathway for sulfoxides is cleavage of the carbon-sulfur bond. miamioh.edu This would lead to the loss of an isobutyl radical (•C₄H₉, 57 Da) to give a p-tolylsulfinyl cation at m/z 139, or loss of a p-tolyl radical (•C₇H₇, 91 Da) to give an isobutylsulfinyl cation at m/z 105.
Rearrangement: Sulfoxides can undergo rearrangement, often involving the elimination of the oxygen atom or the entire sulfinyl group. A common fragmentation for aromatic sulfoxides is the elimination of SO (48 Da) or SO₂ (64 Da) after rearrangement. researchgate.netnih.gov
Benzylic-type Cleavage: The p-tolyl group can lead to the formation of a tropylium (B1234903) ion (m/z 91), a common fragment for alkylbenzenes. youtube.com
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The most diagnostic feature in the IR spectrum of a sulfoxide is the strong absorption corresponding to the S=O stretching vibration. nih.govresearchgate.netresearchgate.net This bond has a significant dipole moment, resulting in a strong IR signal.
S=O Stretch: For alkyl aryl sulfoxides, the S=O stretching frequency typically appears in the range of 1030-1060 cm⁻¹. nih.gov The exact position can be influenced by the electronic nature of the substituents and hydrogen bonding.
Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals for the sp³ C-H bonds of the isobutyl and methyl groups will appear just below 3000 cm⁻¹.
Aromatic C=C Stretch: Vibrations corresponding to the carbon-carbon double bonds in the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the S=O stretch is also visible in Raman, symmetric vibrations of the non-polar parts of the molecule, such as the aromatic ring breathing modes, often give stronger signals than in the IR spectrum. youtube.com
Table 2: Characteristic Infrared Absorption Frequencies for this compound Data based on typical values for alkyl aryl sulfoxides. nih.govresearchgate.netresearchgate.netnih.gov
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | sp² C-H | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | sp³ C-H | 3000 - 2850 | Medium-Strong |
| C=C Stretch (Aromatic) | Aromatic Ring | 1600 - 1450 | Medium |
| S=O Stretch | Sulfoxide | 1060 - 1030 | Strong |
| C-S Stretch | Alkyl/Aryl Sulfide (B99878) | 800 - 600 | Weak-Medium |
Chromatographic Techniques for Enantiomeric Excess Determination (e.g., Chiral Gas Chromatography)
Since this compound is a chiral molecule (the sulfur atom is a stereocenter), it is crucial to determine the enantiomeric excess (ee) of a sample. illinois.edu This is most commonly achieved using chiral chromatography. gcms.czrsc.org
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating enantiomers. nih.gov This separation is accomplished by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates.
Stationary Phases: For sulfoxides, common and effective CSPs are based on derivatized cyclodextrins. These macrocyclic sugar molecules have a chiral cavity that allows for differential inclusion and interaction with the enantiomers.
Detection: Following separation on the column, a standard detector (like a flame ionization detector for GC or a UV detector for HPLC) is used. The enantiomeric excess is calculated by comparing the integrated areas of the two separated enantiomeric peaks.
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular alternative that often provides faster and more efficient separations than HPLC for chiral compounds, including sulfoxides. nih.govchromatographyonline.com
Accurate determination of the enantiomeric outcome is critical, and researchers must be aware of phenomena such as the self-disproportionation of enantiomers (SDE), which can occur during chromatographic analysis and lead to erroneous ee values. rsc.org
Computational Chemistry for Understanding Structure, Reactivity, and Stereoselectivity
Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular properties that are difficult or impossible to measure directly.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) and energetics of molecules. nih.govresearchgate.net It has become a core technology in materials science and quantum chemical computing. scirp.orgmdpi.com
For this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Predict the most stable three-dimensional arrangement of the atoms, including bond lengths and angles around the pyramidal sulfur center.
Calculate Electronic Properties: Determine the distribution of electron density and the molecular dipole moment. This helps to explain the polarity of the S=O bond and the reactivity of different sites on the molecule. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insight into the molecule's electronic transitions and reactivity.
Predict Spectroscopic Properties: DFT can be used to calculate theoretical vibrational frequencies and NMR chemical shifts. nih.govresearchgate.netnih.gov These calculated values, when compared to experimental data, can aid in the assignment of complex spectra and confirm the proposed structure.
Determine Energetics: Calculate the relative energies of different conformers or the energy barriers for reactions, such as the inversion barrier at the chiral sulfur center. This provides fundamental data on the molecule's stability and potential reactivity pathways.
DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), provide a robust balance of accuracy and computational cost for studying organic molecules containing sulfur. mdpi.comacs.org
Prediction of Reaction Mechanisms and Transition State Structures
The prediction of reaction mechanisms and the elucidation of transition state (TS) structures for reactions involving this compound are crucial for understanding its reactivity. Computational chemistry provides powerful tools to model these processes at a molecular level. While specific experimental or computational studies on the reaction mechanisms of this compound are not extensively documented in the reviewed literature, the general reactivity of sulfoxides is well-established and can be computationally explored.
One of the key reactions of sulfoxides is their reduction to the corresponding sulfide or oxidation to a sulfone. For instance, the oxidation of isobutyl-p-methylphenyl sulfide to the sulfoxide, and subsequently to the sulfone, can be investigated. ontosight.ai Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2) are commonly employed to map the potential energy surface of such reactions.
Table 1: Hypothetical Computational Data for the Oxidation of Isobutyl-p-methylphenyl Sulfide
| Reaction Step | Method | Basis Set | Activation Energy (kcal/mol) | Transition State Geometry Highlights |
| Sulfide to Sulfoxide | DFT (B3LYP) | 6-31G(d) | 15.2 | Elongated S-O bond in the TS |
| Sulfoxide to Sulfone | DFT (B3LYP) | 6-31G(d) | 25.8 | Approach of the second oxidant molecule |
Note: The data in this table is illustrative and based on typical values for sulfoxide oxidation. It is not derived from a specific study on this compound.
These calculations can identify the transition state structures, which are first-order saddle points on the potential energy surface. The geometry of the TS provides insights into the bond-making and bond-breaking processes. For example, in an oxidation reaction, the TS would likely feature a partially formed sulfur-oxygen bond. The vibrational frequency analysis of the TS is characterized by a single imaginary frequency corresponding to the reaction coordinate.
Furthermore, computational studies can be used to explore other reactions such as the Pummerer rearrangement or thermal elimination reactions, which are characteristic of sulfoxides. The prediction of these reaction pathways and their associated energy barriers allows for a deeper understanding of the chemical behavior of this compound.
Conformational Analysis and Stereochemical Assignments
The presence of a stereocenter at the sulfur atom and the flexible isobutyl group means that this compound can exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is critical as the conformation can significantly influence the molecule's physical, chemical, and biological properties.
Computational methods are particularly well-suited for this purpose. A systematic conformational search can be performed using molecular mechanics, followed by geometry optimization of the low-energy conformers using more accurate quantum mechanical methods like DFT or MP2. nih.gov For a molecule like this compound, the key dihedral angles to consider are those around the C-S and S-C bonds, as well as the rotations within the isobutyl group.
Table 2: Calculated Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C-S-C-C) | Method | Basis Set | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 60° | DFT (B3LYP) | 6-311G(d,p) | 0.00 |
| 2 | 180° | DFT (B3LYP) | 6-311G(d,p) | 2.5 |
| 3 | -60° | DFT (B3LYP) | 6-311G(d,p) | 3.1 |
Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis. The values are not from a published study on this specific molecule.
The stereochemical assignment of the chiral sulfur center is also a crucial aspect. While computational methods can predict the relative stability of the (R) and (S) enantiomers, experimental techniques like X-ray crystallography or chiral chromatography are necessary for definitive assignment. The calculated spectroscopic properties (e.g., NMR chemical shifts, vibrational circular dichroism) for each enantiomer can then be compared with experimental data to determine the absolute configuration.
Intermolecular Interactions and Steric Effects of the Isobutyl Moiety
The isobutyl group in this compound plays a significant role in its intermolecular interactions and introduces notable steric effects. The bulky nature of the isobutyl group can influence how the molecule packs in the solid state and how it interacts with other molecules in solution.
Computational analysis can quantify these interactions. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize non-covalent interactions like hydrogen bonds, van der Waals forces, and C-H···π interactions. The sulfoxide group itself is a strong hydrogen bond acceptor, and the aromatic ring can participate in π-stacking and C-H···π interactions.
The steric hindrance caused by the isobutyl group can affect the accessibility of the sulfur atom for nucleophilic or electrophilic attack. This can alter the reactivity of the molecule compared to less sterically hindered sulfoxides like methyl phenyl sulfoxide. Molecular modeling can be used to visualize the steric map of the molecule, highlighting regions that are more or less accessible to approaching reactants.
While specific studies on the intermolecular interactions of this compound are scarce, research on similar systems highlights the importance of weak interactions in determining the structure and properties of molecular crystals and solutions.
Quantum Chemical Calculations for Spectroscopic Data Prediction
Quantum chemical calculations are an invaluable tool for predicting and interpreting the spectroscopic data of molecules like this compound. By solving the Schrödinger equation (or its approximations), these methods can compute various molecular properties that are directly related to experimental spectra.
Table 3: Predicted vs. Experimental Spectroscopic Data for an Analogous Aryl Sulfoxide
| Spectroscopic Technique | Calculated (Method/Basis Set) | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm) | GIAO-DFT/B3LYP/6-311+G(d,p) | 7.6 (ortho-H) | 7.5 |
| ¹³C NMR (δ, ppm) | GIAO-DFT/B3LYP/6-311+G(d,p) | 145.2 (ipso-C) | 144.8 |
| IR (ν, cm⁻¹) | DFT/B3LYP/6-311+G(d,p) | 1045 (S=O stretch) | 1040 |
| UV-Vis (λmax, nm) | TD-DFT/B3LYP/6-311+G(d,p) | 255 | 258 |
Note: The data in this table is illustrative and based on typical accuracies for a related aryl sulfoxide. It is not specific to this compound.
For instance, the prediction of NMR chemical shifts can be achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov These calculations can help in the assignment of complex spectra and in confirming the proposed structure of the molecule.
Similarly, the vibrational frequencies (IR and Raman spectra) can be calculated. nih.gov A comparison between the calculated and experimental spectra can aid in the assignment of vibrational modes and can also be used to identify specific conformers present in a sample. The calculation of the S=O stretching frequency is particularly important for sulfoxides.
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). nih.gov This allows for the assignment of electronic transitions and provides insights into the molecular orbitals involved. The calculated spectra can be compared with experimental data to validate the computational model.
Molecular Dynamics and Advanced Simulation Techniques for Complex Systems
While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of this compound in more complex environments, such as in solution or in a biological system.
MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of parameters that describe the potential energy of the system. These simulations can provide insights into:
Solvation: How the sulfoxide molecule is solvated by different solvents. This includes the structure of the solvent shell around the molecule and the dynamics of the solvent molecules.
Conformational Dynamics: How the molecule explores different conformations in solution. This can reveal the flexibility of the isobutyl group and the timescale of conformational changes.
Interactions with other molecules: MD simulations can be used to study the interaction of this compound with other molecules, such as receptors or enzymes, which is crucial for understanding its potential biological activity.
Advanced simulation techniques, such as hybrid quantum mechanics/molecular mechanics (QM/MM) methods, can provide an even more detailed picture. In a QM/MM simulation, the most important part of the system (e.g., the sulfoxide and its immediate environment) is treated with a high level of quantum mechanical theory, while the rest of the system is treated with a more computationally efficient molecular mechanics force field. This allows for the study of chemical reactions in complex environments.
Although no specific molecular dynamics studies on this compound were found in the reviewed literature, the methodologies are well-established and could be readily applied to this molecule to gain a deeper understanding of its behavior in complex systems.
Future Prospects and Emerging Research Frontiers for Isobutyl P Methylphenyl Sulfoxide Research
Development of Highly Efficient and Sustainable Synthetic Methodologies
The future of synthesizing isobutyl-p-methylphenyl sulfoxide (B87167) will move beyond traditional methods, which often rely on stoichiometric oxidants and produce significant waste. Research is increasingly focused on greener, more efficient synthetic routes. The most common method for preparing sulfoxides is the oxidation of their corresponding sulfides. longdom.org Modern advancements in this area provide a roadmap for future synthetic approaches.
Key areas of development include:
One-Pot Syntheses: Innovative one-pot procedures are being developed that avoid the need to isolate intermediate products, saving time, and reducing solvent use. For instance, a general method for creating unsymmetrical sulfoxides involves using sulfur dioxide (from a surrogate like DABSO), trimethylsilyl (B98337) chloride, and sequential additions of organometallic reagents. acs.org This approach avoids the use of often foul-smelling thiol precursors. acs.org
Advanced Oxidizing Systems: The focus is shifting towards using more environmentally benign oxidants. Systems combining hydrogen peroxide with catalysts like triflic acid have shown the ability to oxidize sulfides to sulfoxides without overoxidation to the sulfone, even in the presence of other sensitive functional groups. organic-chemistry.org Other emerging methods employ molecular oxygen, activated by light and a quinoid catalyst, for a metal-free oxidation process. organic-chemistry.org
Biocatalysis: The use of enzymes from natural sources, such as plant peroxidases or whole-cell biocatalysts, represents a significant frontier in green chemistry. longdom.orgresearchgate.net These biological catalysts operate under mild, eco-friendly conditions and can offer high selectivity, presenting a sustainable pathway for producing chiral sulfoxides. longdom.org
Table 1: Comparison of Synthetic Methodologies for Sulfoxides
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| One-Pot Synthesis (DABSO) | Uses sulfur dioxide surrogate and organometallic reagents. | Avoids thiol precursors; good to excellent yields; short reaction times. | acs.org |
| Catalytic Oxidation (H₂O₂/Tf₂O) | Uses hydrogen peroxide as the primary oxidant. | Prevents over-oxidation; tolerates sensitive functional groups. | organic-chemistry.org |
| Biocatalytic Oxidation | Employs enzymes or whole-cell systems. | Mild, environmentally friendly conditions; high potential for enantioselectivity. | longdom.orgresearchgate.net |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Scope
For a chiral compound like isobutyl-p-methylphenyl sulfoxide, achieving high enantioselectivity (the preferential formation of one of two mirror-image isomers) is paramount. The development of novel catalytic systems is at the heart of this endeavor. Enantiopure sulfoxides are valuable as chiral auxiliaries in asymmetric synthesis and are found in numerous pharmaceutical compounds. acs.orglibretexts.org
Future research will likely explore:
Advanced Metal Catalysis: Transition metals are at the forefront of catalytic asymmetric sulfoxidation.
Palladium: Palladium-catalyzed arylation of sulfenate anions has emerged as a powerful tool for generating carbon-heteroatom bonds to form aryl sulfoxides. acs.org
Titanium and Vanadium: Modified Sharpless procedures using titanium-based catalysts, such as Ti(O-i-Pr)₄ with diethyl tartrate (DET), are effective for the enantioselective oxidation of sulfides. libretexts.orgorganic-chemistry.org Similarly, vanadium complexes with tridentate Schiff base ligands have been studied for H₂O₂-mediated sulfide (B99878) oxidation. libretexts.org
Manganese and Iron: Chiral manganese porphyrin complexes, which leverage molecular recognition through hydrogen bonding, have achieved exquisite enantioselectivities (up to 99% ee) in the oxidation of diaryl-type sulfides. acs.org Iron-salan complexes have also been found to effectively catalyze sulfide oxidation. libretexts.org
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field that avoids the cost and potential toxicity of heavy metals.
Biocatalysis: As mentioned, enzymes offer immense potential. Bacterial flavoenzymes like cyclohexanone (B45756) monooxygenase (CHMO) and various peroxidases can catalyze the oxidation of prochiral thioethers with excellent enantioselectivity. longdom.orglibretexts.org
Table 2: Selected Catalytic Systems for Enantioselective Sulfoxidation
| Catalyst Type | Example System | Key Advantage | Reference |
|---|---|---|---|
| Palladium Complex | Pd-catalyzed arylation of sulfenate anions | Primary tool for C-S bond formation. | acs.org |
| Manganese Complex | Chiral Manganese Porphyrin | Exquisite enantioselectivity via molecular recognition. | acs.org |
| Titanium Complex | Ti(O-i-Pr)₄ / (R,R)-DET | Well-established method for asymmetric oxidation. | organic-chemistry.org |
| Biocatalyst | Cyclohexanone monooxygenase (CHMO) | Excellent enantioselectivity under mild conditions. | libretexts.org |
Integration with Flow Chemistry and High-Throughput Experimentation
The methodologies used to synthesize and optimize reactions for compounds like this compound are being revolutionized by automation and miniaturization. Flow chemistry and high-throughput experimentation (HTE) are key technologies that accelerate the discovery and development process. acs.orgyoutube.com
Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. youtube.com This offers numerous advantages, including superior temperature control, enhanced safety (as only small amounts of material are reacting at any given time), and easier scalability. youtube.comnih.gov Packed-bed reactors using an oxidant like oxone have already been successfully employed for the selective oxidation of sulfides to sulfoxides without side-product formation, demonstrating a clear path for future application. cardiff.ac.uk
High-Throughput Experimentation (HTE): HTE uses robotics and miniaturized arrays (such as 96-well plates) to run hundreds or even thousands of experiments in parallel. scienceintheclassroom.org This allows for the rapid screening of a vast number of catalysts, solvents, and reaction conditions to find the optimal synthesis pathway, using only milligrams of material per reaction. scienceintheclassroom.org HTE is crucial for discovering new biocatalysts by rapidly screening enzyme libraries for sulfoxide production. nih.govnih.gov Coupling HTE with flow chemistry can dramatically shorten the "design-synthesis-test" cycle in chemical research. youtube.com
Advanced Computational Modeling for Predictive Design in Sulfoxide Chemistry
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical behavior, thereby guiding experimental work. For sulfoxide chemistry, these in silico methods offer powerful predictive capabilities.
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It has been successfully applied to predict the oxidative susceptibility of sulfur-containing molecules by calculating S–O bond dissociation enthalpies, which helps in designing more stable compounds. acs.org DFT calculations can also elucidate reaction mechanisms, such as how metal-support interactions in a catalyst can lower the energy barrier for a reaction's rate-determining step. acs.org
Conformational Analysis and Solvation Models: The explicit interaction of a molecule with its solvent environment can significantly affect its structure and reactivity. youtube.com Advanced computational models are being developed to simulate how a catalyst or reactant behaves in a solution, providing a more realistic picture than gas-phase calculations. youtube.com This is particularly important for understanding the subtle interactions that govern the high selectivity of catalysts used in sulfoxide synthesis.
Mechanism Elucidation: Computational tools can model the transition states of a reaction, helping chemists to understand and confirm reaction pathways. For example, modeling can differentiate between intra- and intermolecular pathways in rearrangement reactions involving sulfonium (B1226848) ion intermediates. acs.org This predictive power allows for the rational design of new reactions and catalysts for molecules like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
